N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide is a structurally complex molecule featuring a fused benzoxazepin ring system substituted with a 3,4,5-trimethoxybenzamide group. The benzoxazepin core includes a 3,3-dimethyl group, a 4-oxo moiety, and a 5-propyl chain, which collectively influence its conformational stability and physicochemical properties. The 3,4,5-trimethoxyphenyl group is a hallmark of bioactive compounds, often associated with tubulin-binding activity in anticancer agents like combretastatin analogues .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-7-10-26-17-9-8-16(13-18(17)32-14-24(2,3)23(26)28)25-22(27)15-11-19(29-4)21(31-6)20(12-15)30-5/h8-9,11-13H,7,10,14H2,1-6H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIGWIADUXPYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the tetrahydrobenzo[b][1,4]oxazepin ring and the subsequent attachment of the trimethoxybenzamide group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Core Rigidity : The benzoxazepin ring in the target compound introduces conformational rigidity compared to the oxazolone core in combretastatin analogues. This rigidity may enhance binding specificity to biological targets .
In contrast, combretastatin analogues prioritize planar aromatic systems for tubulin interaction .
Synthetic Pathways : The target compound’s synthesis likely involves cyclization steps to form the benzoxazepin ring, whereas combretastatin analogues utilize oxazolone intermediates and hydrazide coupling under reflux conditions .
Physicochemical and Pharmacokinetic Implications
- Solubility : The 3,4,5-trimethoxybenzamide group in both compound classes may reduce aqueous solubility due to hydrophobic aromatic stacking. However, the benzoxazepin core’s tertiary amide could introduce polar surface area, partially offsetting this effect.
- Metabolic Stability : The 5-propyl chain in the target compound may undergo oxidative metabolism, whereas combretastatin analogues with oxazolone rings face hydrolysis risks in acidic environments .
Crystallographic and Structural Validation
The SHELX system (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and stereochemistry .
Research Findings and Hypotheses
Structural Advantages : The benzoxazepin core may offer superior metabolic stability over oxazolone-based compounds due to reduced ring strain and hydrolytic susceptibility.
However, the benzoxazepin scaffold might redirect selectivity toward kinases or GPCRs.
Synthetic Challenges : Forming the benzoxazepin ring likely requires stringent conditions compared to oxazolone synthesis, posing scalability challenges.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide is a complex organic compound belonging to the class of benzoxazepines. This compound exhibits a unique structural framework that suggests potential for various biological activities. Its pharmacological properties have garnered interest in medicinal chemistry, particularly for applications in treating diseases related to metabolic and neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 412.486 g/mol. The structure features a benzoxazepine core linked to a trimethoxybenzamide group. The presence of multiple functional groups indicates potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve modulation of specific enzyme activities and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of key metabolic pathways:
- Squalene Synthase Inhibition : Similar compounds have shown inhibitory effects on squalene synthase (IC50 values ranging from 45 nM to 170 nM in various models), which is crucial in cholesterol biosynthesis .
- Cytotoxic Effects : Compounds with structural similarities have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial dysfunction .
Anticancer Activity
Research indicates that benzoxazepine derivatives can exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) generation .
Neuroprotective Effects
Benzoxazepines are also being explored for neuroprotective effects:
- Case Study : A study on similar compounds indicated potential neuroprotective activity against oxidative stress-induced neuronal cell death, suggesting possible therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Squalene Synthase Inhibitor | 90 | |
| Compound B | Cytotoxicity (Cancer) | 45 | |
| Compound C | Neuroprotection | - |
Case Studies
- Squalene Synthase Inhibition : A study examined the effects of a related compound on squalene synthase activity in rat hepatic microsomes. The compound inhibited enzyme activity with an IC50 value of 90 nM, leading to reduced cholesterol biosynthesis .
- Neuroprotective Effects : In a model of oxidative stress-induced neuronal injury, a benzoxazepine derivative exhibited protective effects by reducing cell death and ROS levels. This suggests potential applications in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
